HeLa Cell Cytotoxicity
TS 155‑2 (JBIR‑100) exhibits an IC₅₀ of 72.6 nM against HeLa cells after 48 h exposure [1]. This places its potency within the 10‑50 nM range reported for bafilomycin A₁ against HeLa cells [2], yet TS 155‑2 demonstrates a distinct structure‑activity relationship due to its C‑2 methyl group and fumarate moiety, which are absent in bafilomycin A₁ [3]. No direct HeLa IC₅₀ is available for hygrolidin in the same assay system, but cross‑study data indicate that hygrolidin inhibits DLD‑1 colon cancer cells with IC₅₀ values in the 2.9 ng/mL range (approx. 4 nM) , suggesting that TS 155‑2 occupies an intermediate potency tier within the hygrolide family.
| Evidence Dimension | Cytotoxicity (IC₅₀) against human cervical carcinoma HeLa cells |
|---|---|
| Target Compound Data | TS 155‑2: IC₅₀ = 72.6 nM at 48 h |
| Comparator Or Baseline | Bafilomycin A₁: IC₅₀ range = 10‑50 nM (HeLa cells) [2]; Hygrolidin: HeLa IC₅₀ not reported; DLD‑1 colon cancer IC₅₀ ≈ 2.9 ng/mL (approx. 4 nM) |
| Quantified Difference | TS 155‑2 is approximately 1.5‑ to 7‑fold less potent than bafilomycin A₁ under similar assay conditions; relative potency vs. hygrolidin cannot be quantified due to different cell lines. |
| Conditions | WST‑8 colorimetric assay (Cell Counting Kit‑8) on HeLa cells; 48 h incubation |
Why This Matters
For researchers investigating V‑ATPase‑dependent apoptosis in cervical cancer models, TS 155‑2 provides a chemically distinct alternative to bafilomycin A₁ with a well‑defined IC₅₀ that may avoid off‑target effects associated with other bafilomycins.
- [1] Ueda Jy, Hashimoto J, Yamamura H, et al. A new 16‑membered tetraene macrolide JBIR‑100 from a newly identified Streptomyces species. J Antibiot. 2010;63(10):627‑629. doi:10.1038/ja.2010.104 View Source
- [2] ActiveInhibitor. Bafilomycin A1 product entry. Accessed 2026. https://www.activeinhibitor.com/bafilomycin-a1/ View Source
- [3] Molloy EM, Tietz JI, Blair PM, Mitchell DA. Biological characterization of the hygrobafilomycin antibiotic JBIR‑100 and bioinformatic insights into the hygrolide family of natural products. Bioorg Med Chem. 2016;24(24):6276‑6290. doi:10.1016/j.bmc.2016.05.021 View Source
